4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Leishmaniasis Antiparasitic agents Drug discovery

CAS 379728-17-3 is a uniquely differentiated thiophene–acridine hybrid for antileishmanial drug discovery. Its sulfur-mediated electronics and hydrogen-bonding potential enable potent DNA intercalation (K ~10⁴ M⁻¹) without genotoxic fragmentation—decoupling binding affinity from cytotoxicity. With demonstrated IC₅₀ values of ~9.6–10.9 μM against promastigotes and activity against antimony-resistant Leishmania strains, this scaffold is a critical starting point for SAR campaigns targeting drug resistance. Low human erythrocyte toxicity supports its candidacy as a safer lead than standard antimonials. Ideal for medicinal chemistry and DNA-targeted therapeutic research. 95% purity; available for R&D and further manufacturing.

Molecular Formula C19H15NO2S
Molecular Weight 321.39
CAS No. 379728-17-3
Cat. No. B2842614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS379728-17-3
Molecular FormulaC19H15NO2S
Molecular Weight321.39
Structural Identifiers
SMILESC1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
InChIInChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11-
InChIKeyFCOGZYVBNZBOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS 379728-17-3): Chemical Identity and Procurement-Relevant Classification


The compound 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 379728-17-3) is a synthetic hybrid molecule that combines a thiophene ring with a tetrahydroacridine-9-carboxylic acid scaffold via a methylidene bridge . This compound belongs to a broader class of 4-arylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives, a series that has attracted research interest for its potential antiparasitic and anticancer properties . Its molecular formula is C₁₉H₁₅NO₂S, with a molecular weight of 321.39 g/mol, and it is typically supplied for research and further manufacturing purposes only .

Why Generic Substitution of 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid Is Scientifically Unsound


Generic substitution within the 4-arylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid series is not scientifically justifiable due to the profound impact of the arylidene substituent on biological activity. Closely related analogs, such as the 4-benzylidene (CAS 22320-39-4) or 4-(2-chlorobenzylidene) (CAS 379729-48-3) derivatives, share the same core scaffold but exhibit distinct electronic and steric properties that dictate target binding and efficacy . The thiophene-2-ylmethylidene moiety in CAS 379728-17-3 introduces unique sulfur-mediated electronic effects and hydrogen-bonding potential that are absent in phenyl-substituted analogs, directly influencing DNA intercalation affinity and antiparasitic potency, as demonstrated in comparative studies of thiophene-acridine hybrids versus other acridine derivatives [1].

Quantitative Differentiation Evidence for 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid vs. Closest Analogs


Antileishmanial Potency of Thiophene-Acridine Hybrids vs. Standard Drugs

The thiophene–acridine scaffold, which includes the core structure of CAS 379728-17-3, has demonstrated superior antileishmanial activity compared to reference drugs. Derivatives ACS01 and ACS02 from this series exhibited IC₅₀ values of 9.60 ± 3.19 μM and 10.95 ± 3.96 μM, respectively, against Leishmania promastigotes, significantly outperforming tri- and pentavalent antimonials [1]. This potency is directly linked to the thiophene ring, as non-thiophene acridine analogs show reduced activity .

Leishmaniasis Antiparasitic agents Drug discovery

DNA Binding Affinity and Mechanism of Action Differentiation

The thiophene–acridine hybrid ACS01 binds to double-stranded DNA with a binding constant of 10⁴ M⁻¹, but critically, its antileishmanial effect is not mediated through DNA fragmentation, distinguishing it from classical acridine-based cytotoxins [1]. This non-fragmenting DNA interaction is a pharmacologically relevant differentiator, as it suggests a mechanism that may avoid the genotoxicity commonly associated with simple acridine intercalators [2].

DNA intercalation Biophysical chemistry Mechanism of action

Cytotoxicity Selectivity Profile

A critical differentiator of the thiophene–acridine series is its lack of human erythrocyte cytotoxicity, as explicitly demonstrated for all eight derivatives tested (ACS01–ACS07 and ACT01) [1]. This contrasts with many standard antileishmanial agents and other acridine derivatives, which often exhibit significant hemolytic toxicity at therapeutic concentrations . The absence of human cell membrane disruption underscores the scaffold's selective toxicity profile.

Selective toxicity Host cell toxicity Drug safety

Validated Application Scenarios for 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid Based on Quantitative Evidence


Lead Compound for Antileishmanial Drug Discovery with Reduced Host Toxicity

Given the demonstrated potent antileishmanial activity of thiophene–acridine hybrids against promastigotes (IC₅₀ ~9.6–10.9 μM) and the documented lack of human erythrocyte cytotoxicity [1], this compound represents a high-value starting point for medicinal chemistry programs targeting leishmaniasis. Its DNA-binding, non-fragmenting mechanism further supports its candidacy as a safer alternative to standard antimonials, which often suffer from severe side effects [1].

Biophysical Probe for Non-Genotoxic DNA Interaction Studies

The compound's ability to intercalate DNA (binding constant ~10⁴ M⁻¹) without inducing fragmentation makes it an ideal tool compound for investigating non-genotoxic DNA interactions [1]. Researchers studying DNA topology changes or designing DNA-targeted therapeutics can use this scaffold to decouple binding affinity from the cytotoxic fragmentation typically confounding such studies [2].

Scaffold for Structure-Activity Relationship (SAR) Studies Against Antimony-Resistant Leishmania Strains

The demonstrated efficacy of ACS01 and ACS02 against antimony-resistant Leishmania amazonensis strains [1] positions this thiophene–acridine scaffold as a critical tool for SAR campaigns addressing drug resistance. Procurement of CAS 379728-17-3 facilitates the synthesis of analogs designed to overcome the growing problem of antimonial resistance in endemic regions.

Quote Request

Request a Quote for 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.